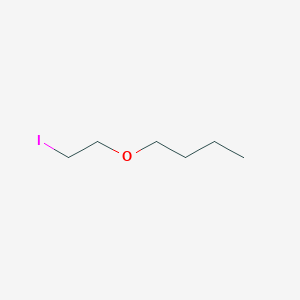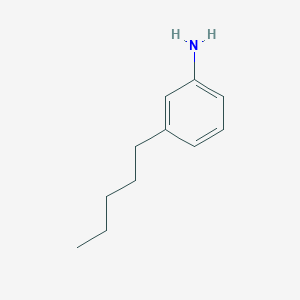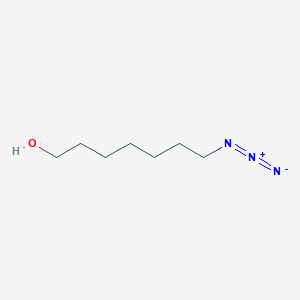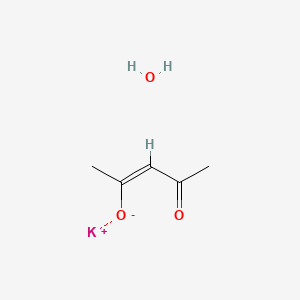
4-(3-Aminopropyl)phenol
概述
描述
4-(3-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to a benzene ring This compound is also characterized by the presence of an aminopropyl group (-CH2CH2CH2NH2) attached to the benzene ring
作用机制
Mode of Action
Phenolic compounds, in general, are known for their antioxidant activity and can interact with reactive oxygen species . They can also inactivate essential enzymes, react with cell membranes, or alter the function of genetic material . .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways, including the shikimate and acetate-malonate pathways . They can lead to the formation of various structures such as phenylpropanoids and flavonoids . .
Result of Action
As a phenolic compound, it may exhibit antioxidant activity and interact with reactive oxygen species . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(3-Aminopropyl)phenol is not well-understood. Factors such as pH, temperature, and presence of other compounds could potentially affect its action. Specific studies investigating these factors are currently lacking .
生化分析
Biochemical Properties
4-(3-Aminopropyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the degradation of phenolic compounds . The interaction between this compound and phenol hydroxylase involves the hydroxylation of the phenolic ring, leading to the formation of catechol derivatives. Additionally, this compound can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways for this compound is its hydroxylation by phenol hydroxylase, leading to the formation of catechol derivatives . These derivatives can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by the availability of cofactors, such as NADH and NADPH, which are required for the enzymatic reactions. Additionally, the levels of metabolites derived from this compound can impact cellular metabolism and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
4-(3-Aminopropyl)phenol can be synthesized through several methods. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step reaction yields this compound with a comprehensive yield of over 63% .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes. For example, phenol can be extracted from coal tar, a byproduct of coal processing. The middle oil fraction of coal tar, which contains phenol, cresol, and naphthalene, is cooled to separate naphthalene. The remaining oil is treated with sulfuric acid and caustic soda to extract phenol .
化学反应分析
Types of Reactions
4-(3-Aminopropyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
科学研究应用
4-(3-Aminopropyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-Hydroxyamphetamine:
Hydroquinone: A phenolic compound used in skin-lightening creams and as a photographic developer.
Uniqueness of 4-(3-Aminopropyl)phenol
This compound is unique due to its aminopropyl group, which imparts distinct chemical and biological properties This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler phenolic compounds like phenol or hydroquinone
属性
IUPAC Name |
4-(3-aminopropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLIHHQUOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57400-89-2 | |
| Record name | 4-(3-Aminopropyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)


![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)





![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)


